molecular formula C15H26N6O2 B2995801 N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide CAS No. 1797872-23-1

N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide

Cat. No.: B2995801
CAS No.: 1797872-23-1
M. Wt: 322.413
InChI Key: UJDQKTWDIQYGPP-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H26N6O2 and its molecular weight is 322.413. The purity is usually 95%.
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Biological Activity

N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, drawing upon diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a tert-butyl group and a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. The synthesis typically involves the coupling of piperidine derivatives with triazole-containing carboxylic acids via amide bond formation. The structural formula can be represented as follows:

N tert butyl 4 1 methyl 1H 1 2 3 triazole 4 carboxamido methyl piperidine 1 carboxamide\text{N tert butyl 4 1 methyl 1H 1 2 3 triazole 4 carboxamido methyl piperidine 1 carboxamide}

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties through various mechanisms. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
4aJurkat T-cells2.5Induces apoptosis and DNA damage
6aMCF-71.35Thymidylate synthase inhibition
6eHepG22.18Cell cycle arrest

Studies have shown that certain derivatives can inhibit thymidylate synthase, an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells . Furthermore, the morphological changes observed in treated cells—such as chromatin condensation and membrane blebbing—underscore the compound's potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been documented. Compounds related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL

The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

Anticancer Mechanism:

  • Thymidylate Synthase Inhibition : This leads to reduced dTTP levels necessary for DNA replication.

Antimicrobial Mechanism:

  • Cell Wall Disruption : The triazole ring may interact with enzymes involved in peptidoglycan synthesis in bacteria.

Case Study 1: Anticancer Effects

A study evaluated the effects of N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine on MCF-7 breast cancer cells. Results indicated an IC50 value of approximately 1.35 μM, showcasing its potency compared to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against E. coli and S. aureus. The results demonstrated significant inhibition at concentrations as low as 10 μg/mL for S. aureus, indicating strong potential for therapeutic applications in treating infections caused by resistant strains .

Properties

IUPAC Name

N-tert-butyl-4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O2/c1-15(2,3)17-14(23)21-7-5-11(6-8-21)9-16-13(22)12-10-20(4)19-18-12/h10-11H,5-9H2,1-4H3,(H,16,22)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDQKTWDIQYGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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